N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide
CAS No.:
Cat. No.: VC15245259
Molecular Formula: C20H15ClFN3O2
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClFN3O2 |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C20H15ClFN3O2/c21-14-5-3-6-15(22)13(14)12-25-17-8-2-1-7-16(17)24-19(25)11-23-20(26)18-9-4-10-27-18/h1-10H,11-12H2,(H,23,26) |
| Standard InChI Key | WUVGAKJNUPFPJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CNC(=O)C4=CC=CO4 |
Introduction
N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is a synthetic compound belonging to the class of benzimidazole derivatives. These compounds are renowned for their diverse biological activities, making them significant in medicinal chemistry. The specific structure of this compound includes a furan-2-carboxamide moiety, which contributes to its potential pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide involves several key steps, requiring careful control of reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency.
This compound can undergo various chemical reactions, which are essential for modifying its structure to enhance biological activity or tailor it for specific applications.
Biological Activities and Mechanism of Action
Benzimidazole derivatives, including N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide, are known for their antimicrobial, antiviral, and anticancer properties. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors within biological systems, leading to various biological effects depending on the cellular context and target specificity.
Scientific Applications
This compound has several scientific applications due to its potential pharmacological properties. Its structure and chemical properties make it a candidate for further research in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.
Table: Comparison with Other Benzimidazole Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide | C20H15ClFN3O2 | 383.8 g/mol | 920113-77-5 |
| N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide | C17H15ClFN3O | 331.8 g/mol | - |
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